![molecular formula C5H6ClF3O2 B3092163 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane CAS No. 122502-50-5](/img/structure/B3092163.png)
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane
Overview
Description
“2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane” is a chemical compound with the molecular formula C5H6ClF3O2 . It is a derivative of oxirane, which is a three-membered ring structure with one of the vertices being an oxygen and the other two being carbons .
Synthesis Analysis
The synthesis of epoxides like “2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane” often involves reactions with alkenes and peroxycarboxylic acids . The peroxycarboxylic acid has the unique property of having an electropositive oxygen atom on the COOH group. The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Molecular Structure Analysis
The molecular structure of “2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane” is characterized by the presence of a three-membered oxirane ring, a trifluoroethoxy group, and a methyl group .Scientific Research Applications
Sustainable Solvent Alternatives
One significant application of similar compounds involves the search for sustainable and environmentally friendly solvents. For instance, 2-Methyloxolane (2-MeOx) has been explored as a bio-based solvent for the extraction of natural products and food ingredients, providing an eco-friendly alternative to traditional petroleum-based solvents like hexane. This reflects a broader research trend towards finding green solvents, which could potentially include compounds like 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane (Rapinel et al., 2020).
Environmental and Toxicity Studies
Another relevant application area involves understanding the environmental impact and toxicity of chemical compounds. Studies on the occurrence and toxicity of antimicrobial compounds like triclosan, and herbicides such as 2,4-D, offer insights into the environmental behavior of similar complex molecules, including their degradation, bioaccumulation, and potential toxic effects on human health and ecosystems (Bedoux et al., 2012).
Advanced Material Science
In the field of material science, compounds with epoxide groups (similar to oxirane) are crucial for the development of new materials. The epoxidation of vegetable oils and their derivatives represents a sustainable approach to creating novel materials with potential applications ranging from biodegradable plastics to advanced composites. This area of research emphasizes the utility of oxirane-containing compounds in synthesizing environmentally friendly materials with enhanced properties (Danov et al., 2017).
properties
IUPAC Name |
2-[(2-chloro-1,1,2-trifluoroethoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNUCCFVNRGRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C(F)Cl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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